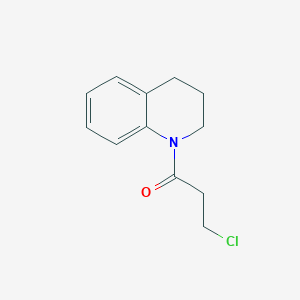

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Description

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (CAS: 91494-44-9) is a nitrogen-containing heterocyclic compound featuring a tetrahydroquinoline scaffold substituted at the 1-position with a 3-chloropropanoyl group. Its molecular formula is C₁₂H₁₄ClNO, with a molecular weight of 223.7 g/mol and a purity ≥95% . While discontinued commercially, it has been studied for its synthetic utility and structural relevance to bioactive analogs .

Properties

IUPAC Name |

3-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUVQWRFSPZHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90979736 | |

| Record name | 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91494-44-9, 6351-45-7 | |

| Record name | 3-Chloro-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91494-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of tetrahydroquinoline attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. A base, such as sodium hydroxide or triethylamine, is typically employed to neutralize the generated HCl, shifting the equilibrium toward product formation. The patent specifies the use of anhydrous toluene or benzene as solvents, with azeotropic removal of water to drive the reaction to completion.

Key Parameters:

-

Molar Ratio: A 1:1 molar ratio of tetrahydroquinoline to 3-chloropropanoyl chloride is standard, though slight excesses of the acyl chloride (1.1–1.2 equiv) improve yields.

-

Temperature: Reactions are conducted at reflux (110–120°C for toluene) over 4–6 hours.

-

Workup: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Yield and Purity:

Palladium-Catalyzed Cascade Processes

Recent advances in transition-metal catalysis offer alternative routes to tetrahydroquinoline derivatives. A palladium(II)-catalyzed regioselective synthesis, initially developed for functionalized tetrahydroquinolines, can be adapted for this compound.

Syn-Chloropalladation-Initiated Cascades

The process involves syn-chloropalladation of alkynes, followed by intramolecular olefin insertion and protonolysis. While the original study focused on N-propargyl arylamines, substituting the propargyl moiety with a 3-chloropropanoyl group could yield the target compound.

Catalytic System:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Bidentate nitrogen ligands (e.g., 2,2'-bipyridine) enhance regioselectivity.

-

Chlorine Source: CuCl₂ (2.0 equiv) serves as both oxidant and chloride donor.

Reaction Outcomes:

Base-Mediated Condensation Approaches

A DBU (1,8-diazabicycloundec-7-ene)-mediated protocol, optimized for dihydroquinoline synthesis, provides a third route. Although the original study targeted dicarbonitrile derivatives, modifying the electrophilic partner to 3-chloropropanoyl chloride could yield the desired product.

Experimental Adaptation

Replacing the arylaldehyde in the reported procedure with 3-chloropropanoyl chloride necessitates adjustments:

-

Solvent: Anhydrous toluene or dichloromethane.

Challenges:

-

Competing side reactions (e.g., over-acylation) may reduce yields.

-

Strict temperature control (0–25°C) is critical to suppress decomposition.

Comparative Analysis of Preparation Methods

The table below evaluates the three primary methods based on efficiency, scalability, and practicality:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acylation | 75–85 | ≥98 | High | Moderate |

| Palladium Catalysis | 60–70 | 90–95 | Moderate | Low |

| DBU-Mediated | 50–65 | 85–90 | Low | High |

Key Findings:

Chemical Reactions Analysis

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group in the 3-chloropropanoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline exhibits several biological activities that are critical for drug development:

- Antitumor Activity : Research indicates that compounds related to tetrahydroquinoline structures can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. For instance, derivatives of tetrahydroquinoline have been shown to exhibit antiproliferative effects comparable to established chemotherapeutics like paclitaxel .

- Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent. Its structural properties allow it to interact effectively with bacterial cell membranes, which may lead to its application in treating infections .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including acylation reactions involving tetrahydroquinoline precursors. The versatility in synthesis allows for the creation of a range of derivatives with modified biological activities.

Table 1: Synthesis Pathways and Yields

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Acylation with chloroacetic acid | 85 | |

| Solid-phase synthesis | 90 | |

| Solution-phase synthesis | 95 |

Case Study 1: Antitumor Activity

A study investigated the effects of various tetrahydroquinoline derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low nanomolar range (4.6–9.6 nM), demonstrating significant potency against tumor cells. These findings suggest that modifications to the tetrahydroquinoline structure can enhance antitumor efficacy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several derivatives of tetrahydroquinoline were tested against common pathogens. Compounds demonstrated effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL, indicating their potential as therapeutic agents against resistant strains .

Mechanism of Action

The mechanism of action of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-(3-Chloropropanoyl)-1,2,3,4-Tetrahydroquinoline

Key Observations :

- Chlorinated Substituents: The target compound’s 3-chloropropanoyl group balances lipophilicity (logP ~2.5 estimated) and steric bulk, contrasting with the more lipophilic 2,4-dichlorobenzoyl analogue (logP ~3.8) .

- Sulfonamide Derivatives : Sulfonyl groups (e.g., in antimalarial 11g) enhance hydrogen-bonding capacity, improving solubility but reducing membrane permeability compared to chlorinated acyl chains .

- Hybrid Molecules : The ibuprofen-THQ hybrid (H2) demonstrated superior antioxidant activity (IC₅₀: 12.3 µM) and anti-inflammatory effects compared to simpler acyl derivatives, highlighting synergies between pharmacophores .

Critical Insights :

- Solvent Effects : The target compound’s synthesis in dichloromethane (DCM) with triethylamine (TEA) mirrors standard acylation protocols, whereas sulfonamide derivatives require polar aprotic solvents (e.g., THF) to mitigate steric hindrance .

- Yield Variability : Bulky substituents (e.g., ibuprofen in H2) reduce reaction efficiency unless optimized (e.g., excess TEA in H2 synthesis ).

Antioxidant Activity :

- The ibuprofen-THQ hybrid (H2) showed 2.3-fold higher radical scavenging activity (DPPH assay) than the target compound’s chlorinated analogue, attributed to the phenolic –OH group in ibuprofen .

- Sulfonamide derivatives lack significant antioxidant effects, prioritizing antimalarial or kinase-inhibitory roles .

Biological Activity

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (1-(3-CP)-THQ) is a compound that belongs to the tetrahydroquinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a piperidine ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The presence of a chloropropanoyl side chain enhances its chemical reactivity and may influence its interaction with biological targets.

The molecular formula of 1-(3-CP)-THQ is , with a molecular weight of approximately 209.715 g/mol. Its structural features include:

- Tetrahydroquinoline core : This core structure is known for its varied biological activities.

- Chloropropanoyl substituent : This functional group may enhance reactivity and influence pharmacological properties.

Pharmacological Studies

Recent studies have explored the biological activity of tetrahydroquinoline derivatives. For instance, research indicates that modifications in the substituents can lead to variations in biological activity. The following table summarizes findings related to various tetrahydroquinoline derivatives and their activities:

Case Studies

A notable case study involved the synthesis and evaluation of tetrahydroquinoline derivatives for their anticonvulsant properties. The study highlighted that compounds with specific substituents exhibited varying degrees of efficacy in animal models. The findings suggest that further investigation into 1-(3-CP)-THQ could reveal similar therapeutic potentials.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies. Common synthetic routes include:

- Michael addition reactions : Utilizing enones and amines to construct the tetrahydroquinoline framework.

- One-pot synthesis approaches : These methods allow for efficient production with high yields and selectivity.

Q & A

Q. What are the established synthetic routes for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline?

The compound is synthesized via intramolecular cyclization of intermediates derived from aromatic amines and epichlorohydrin. For example, N-(3-chloro-2-hydroxypropyl) diphenylamine undergoes cyclization under thermal conditions to form the tetrahydroquinoline core . Electrophilic attack of aliphatic side chains on aromatic moieties (e.g., phenyl or naphthyl groups) facilitates ring closure, as demonstrated in bifunctional tetrahydroquinoline synthesis . Alternative routes include modifying preformed tetrahydroquinoline scaffolds with chloropropanoyl groups using acylating agents .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and ring structure (e.g., H NMR for aliphatic protons and C NMR for carbonyl groups) .

- Mass Spectrometry (ESI-MS or HRMS) : For molecular weight validation and fragmentation pattern analysis .

- Gas Chromatography (GC) : To assess purity and retention behavior, as referenced in NIST data for related tetrahydroquinolines .

Q. What biological activities are associated with tetrahydroquinoline derivatives?

Tetrahydroquinolines exhibit enzyme inhibition , receptor binding , and antioxidant properties due to their structural mimicry of bioactive molecules. Substitutions (e.g., chloro or trifluoromethyl groups) enhance interactions with biological targets, as seen in studies of analogous compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Catalyst Screening : Use Lewis acids (e.g., BF-etherate) to accelerate cyclization .

- Temperature Control : Heating intermediates (e.g., N-(3-chloro-2-hydroxypropyl) derivatives) at 80–100°C promotes intramolecular attack .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity .

- Purification : Column chromatography or recrystallization minimizes byproducts .

Q. How should researchers resolve contradictions in spectroscopic data?

- Cross-Validation : Combine NMR, MS, and IR to confirm functional groups. For example, discrepancies in carbonyl signals (NMR vs. IR) may indicate tautomerism .

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values for structural validation .

- Isotopic Labeling : Trace reaction pathways to identify unexpected intermediates .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Systematic Substitution : Introduce electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH) groups to assess effects on bioactivity .

- Comparative Studies : Benchmark against analogs like 6-chloro-8-(trifluoromethyl)-tetrahydroquinoline to identify critical substituents .

- Docking Simulations : Map interactions with target proteins (e.g., kinases) to prioritize synthetic targets .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Store at –20°C in inert atmospheres to prevent decomposition of the chloropropanoyl group .

- Light Sensitivity : Amber vials mitigate photodegradation, as recommended for related tetrahydroquinolines .

- Hygroscopicity : Desiccants prevent hydrolysis of the carbonyl moiety .

Methodological Notes

- Synthesis Optimization : Prioritize intermediates with minimal steric hindrance for cyclization .

- Data Interpretation : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities .

- Biological Assays : Pair in vitro enzyme assays with in silico modeling to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.